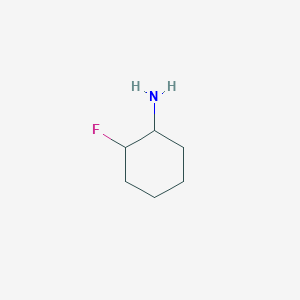

2-Fluorocyclohexan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluorocyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FN/c7-5-3-1-2-4-6(5)8/h5-6H,1-4,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFZUTWAYBJFSIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1039741-13-3 | |

| Record name | 2-Fluorocyclohexanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1039741-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Advanced Synthetic Methodologies for 2 Fluorocyclohexan 1 Amine

Strategies for Carbon-Fluorine Bond Formation

The construction of the carbon-fluorine bond in 2-fluorocyclohexan-1-amine can be achieved through several distinct approaches, primarily categorized as nucleophilic, electrophilic, and deoxyfluorination strategies. Each methodology offers unique advantages in terms of stereocontrol, functional group tolerance, and scalability.

Nucleophilic Fluorination Approaches

Nucleophilic fluorination is a common strategy that involves the displacement of a leaving group by a fluoride (B91410) ion. This approach is often employed in the synthesis of this compound and its derivatives, utilizing various fluoride sources and reaction pathways.

Alkali metal fluorides, such as cesium fluoride (CsF) and potassium fluoride (KF), are widely used sources of nucleophilic fluoride due to their availability and reactivity. acs.orgacs.org However, their low solubility in organic solvents often necessitates the use of phase-transfer catalysts or polar aprotic solvents to enhance their efficacy.

A scalable synthesis of (R,R)-N,N-dibenzyl-2-fluorocyclohexan-1-amine has been demonstrated using CsF under hydrogen bonding phase-transfer catalysis. acs.org This method employs a chiral bis-urea catalyst to facilitate the fluorination of racemic trans-N,N-dibenzyl-2-bromocyclohexan-1-amine, achieving good yields and enantiomeric ratios. The reaction proceeds through a kinetic resolution of the racemic starting material.

Potassium fluoride, a more economical alternative to CsF, has also been successfully employed in the enantioselective synthesis of β-fluoroamines through hydrogen bonding phase-transfer catalysis. acs.org While not demonstrated specifically for this compound in the provided literature, this methodology highlights the potential of KF for similar transformations. The use of a chiral N-ethyl bis-urea catalyst enables the solubilization of solid KF and promotes enantioselective C-F bond formation. acs.org A comparison between KF and CsF in a similar reaction revealed that comparable yields could be obtained with KF by increasing its stoichiometry and the reaction concentration. acs.org

| Fluoride Source | Catalyst | Substrate | Product | Yield (%) | Enantiomeric Ratio (e.r.) | Reference |

| CsF | Chiral bis-urea (S)-3 | rac-trans-N,N-dibenzyl-2-bromocyclohexan-1-amine | (R,R)-N,N-dibenzyl-2-fluorocyclohexan-1-amine | 88 | 81.5:18.5 | acs.org |

| KF | Chiral N-ethyl bis-urea | Racemic β-haloamines | Enantioenriched β-fluoroamines | up to 87 | up to 96:4 | acs.org |

Amine/hydrogen fluoride reagents, such as Olah's reagent (a complex of hydrogen fluoride and pyridine) and triethylamine (B128534) tris-hydrofluoride (Et3N·3HF), serve as convenient and less hazardous alternatives to anhydrous HF for hydrofluorination reactions. nih.govucla.edu These reagents can act as both a source of fluoride and a proton, facilitating the ring-opening of strained heterocycles like aziridines and epoxides.

The synthesis of tetrafluorocyclohexylamine derivatives has been reported starting from a cyclohexadiene precursor, which undergoes double epoxidation followed by hydrofluorination ring-opening reactions using Et3N·3HF. nih.gov While Olah's reagent was found to be less satisfactory in this specific sequence, leading to product mixtures, it has been effectively used in the ring-opening of other aziridines to produce β-fluoro-α-amino acids and esters. nih.govrsc.org The stereochemical outcome of these reactions is highly dependent on the substrate and the specific fluorinating agent used.

Lewis base catalysis can be employed to generate amine-HF reagents in situ from benzoyl fluoride and a non-nucleophilic alcohol like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). ucla.edu This approach has been successfully applied to the hydrofluorination of a broad range of aziridines to afford β-fluoroamines in high yields. ucla.edu

| Reagent | Substrate | Product | Yield (%) | Comments | Reference |

| Et3N·3HF | Diepoxide of a cyclohexadiene derivative | Hydrofluorinated diol | - | Part of a multi-step synthesis of tetrafluorocyclohexylamines. | nih.gov |

| Olah's Reagent | cis-2-Amidoaziridines | threo-β-Fluoro α-amino acid amides | Good | Stereospecific reaction. | rsc.org |

| PhCOF/HFIP/DBN | N-protected aziridines | β-Fluoroamines | up to 95 | In situ generation of amine-HF reagent. | ucla.edu |

The synthesis of this compound can be efficiently achieved through the ring-opening of a cyclohexene-derived aziridine (B145994), often referred to as cyclohexene (B86901) imine. orgsyn.org This reaction typically proceeds via an aziridinium (B1262131) ion intermediate, which is susceptible to nucleophilic attack by a fluoride ion. The regioselectivity of the ring-opening is a crucial aspect of this transformation.

The hydrofluorination of aziridines using amine/HF reagents, as discussed in the previous section, is a prime example of this strategy. ucla.edu The protonation of the aziridine nitrogen by the acidic reagent generates the reactive aziridinium ion, which is then opened by the fluoride nucleophile. This method has been shown to be highly effective for a variety of N-protected aziridines, yielding the corresponding β-fluoroamines. ucla.edu

Similarly, the use of alkali metal fluorides in the presence of a phase-transfer catalyst can facilitate the ring-opening of aziridines. acs.org The catalyst not only enhances the solubility and nucleophilicity of the fluoride salt but can also promote the formation of the aziridinium ion, leading to the desired fluoroamine product.

| Fluoride Source/Reagent | Catalyst/Activator | Substrate | Key Intermediate | Product | Reference |

| PhCOF/HFIP | DBN (Lewis Base) | N-protected aziridines | Aziridinium Ion | β-Fluoroamines | ucla.edu |

| KF | Chiral Bis-urea | Racemic β-haloamines | Aziridinium Ion | Enantioenriched β-fluoroamines | acs.org |

| Olah's Reagent | - | cis-2-Cyanoaziridines | Aziridinium Ion | threo- and erythro-2-Amino-3-fluoronitriles | rsc.org |

Electrophilic Fluorination Methodologies (e.g., with Selectfluor)

Electrophilic fluorination involves the reaction of an electron-rich substrate with a reagent that serves as a source of "F+". Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used, stable, and user-friendly electrophilic fluorinating agent. rsc.orgsigmaaldrich.comenamine.net

While direct electrophilic fluorination of amines with Selectfluor™ typically results in the formation of N-F bonds (e.g., RNF2, RNHF, and R2NF), its application in the C-fluorination of amine-containing molecules is also possible, often by targeting a more nucleophilic site on the carbon backbone. rsc.org For instance, the enantioselective fluorination of α-branched cyclohexanones, which can be precursors to cyclohexylamine (B46788) derivatives, has been achieved using a combination of enamine catalysis and chiral anion phase-transfer catalysis with Selectfluor™. acs.org This dual catalytic system enables the formation of a carbon-fluorine bond at the α-position to the carbonyl group with high enantioselectivity. acs.org Subsequent transformation of the ketone functionality could then lead to the desired this compound.

Mechanistic studies on the reaction of Selectfluor™ with electron-rich species have suggested the possibility of either an SN2 attack at fluorine or an electron transfer pathway. wikipedia.orgnih.gov

| Substrate Type | Catalyst System | Product | Enantiomeric Excess (ee) | Comments | Reference |

| α-Branched Cyclohexanones | Chiral Phosphoric Acid / Protected Amino Acid | α-Fluoro-α-branched cyclohexanones | up to 98% | Dual catalysis with enamine and chiral anion phase-transfer catalysis. | acs.org |

| Primary and Secondary Amines | - | N-Fluorinated amines (RNF2, RNHF, R2NF) | - | Direct fluorination on the nitrogen atom. | rsc.org |

Deoxyfluorination Strategies

Deoxyfluorination is a powerful transformation that involves the replacement of a hydroxyl group with a fluorine atom. This strategy is particularly useful for synthesizing fluorinated compounds from readily available alcohol precursors. Reagents such as diethylaminosulfur trifluoride (DAST) are commonly employed for this purpose.

In the context of synthesizing fluorinated cyclohexylamines, a deoxyfluorination step has been utilized in a multi-step sequence to prepare tetrafluorocyclohexylamine derivatives. nih.gov The synthesis began with a Birch reduction of benzonitrile, followed by double epoxidation and hydrofluorination to yield a fluorohydrin intermediate. This intermediate was then converted to a ditriflate, which underwent further fluorination. While this example does not directly show the deoxyfluorination of a 2-aminocyclohexanol, it demonstrates the feasibility of using deoxyfluorination reagents on a cyclohexane (B81311) ring bearing other functional groups.

The stereochemical outcome of deoxyfluorination reactions can vary, often proceeding with inversion of configuration at the stereocenter, although the mechanism can be complex and substrate-dependent.

| Reagent | Substrate | Product | Yield (%) | Comments | Reference |

| DAST | Dihydroxylated cyclohexene derivative | Not specified | - | Part of a multi-step synthesis of tetrafluorocyclohexylamines. The fluorohydrin moieties were converted to ditriflates before further fluorination. | nih.gov |

Enantioselective and Diastereoselective Synthesis

The biological activity of chiral molecules is often dependent on their absolute configuration. Therefore, the development of synthetic routes that provide precise control over the stereochemistry of this compound is crucial. This section explores various advanced strategies to achieve high levels of enantioselectivity and diastereoselectivity.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods. Chiral primary and secondary amines, as well as phase-transfer catalysts, have been successfully employed in the enantioselective fluorination of various substrates.

One notable approach involves the use of cinchona alkaloid-derived primary amine catalysts. These catalysts have been shown to be effective in promoting asymmetric Robinson annulation reactions of α-fluoro-β-ketoesters to produce fluorinated cyclohexenones with high enantioselectivity (up to 99% ee) and diastereoselectivity (up to 20:1 dr). While not a direct synthesis of this compound, this method provides access to key fluorinated carbocyclic precursors.

Phase-transfer catalysis (PTC) offers a practical method for performing reactions between reactants in immiscible phases. In the context of asymmetric fluorination, chiral anion phase-transfer catalysis has been explored. This strategy involves the use of a chiral catalyst to shuttle a fluoride anion from an aqueous or solid phase to an organic phase containing the substrate. A dual-catalysis system combining a chiral anion phase-transfer catalyst (derived from BINOL) to activate the electrophilic fluorinating agent (Selectfluor) and an enamine activation cycle using a protected amino acid has been successfully applied to the asymmetric fluorination of α-substituted cyclohexanones. nih.govdiva-portal.orgscispace.com This approach allows for the generation of quaternary fluorine-containing stereocenters with high enantioselectivities. nih.govdiva-portal.orgscispace.com

A significant advancement in the synthesis of a derivative of the target compound, (R,R)-N,N-Dibenzyl-2-fluorocyclohexan-1-amine, has been achieved using hydrogen bonding phase-transfer catalysis. nih.govresearchgate.net This method utilizes a chiral bis-urea organocatalyst to activate cesium fluoride (CsF), a safe and economical fluorine source. nih.govresearchgate.net The reaction proceeds via the fluorination of racemic trans-N,N-dibenzyl-2-bromocyclohexan-1-amine, demonstrating good yields and enantiomeric ratios. researchgate.net The scalability of this protocol has been demonstrated up to a 200 g scale. nih.govacs.org

Below is a table summarizing the key aspects of these organocatalytic approaches.

| Catalytic Approach | Catalyst Type | Substrate Example | Key Features |

| Enamine Catalysis | Cinchona alkaloid primary amine | α-Fluoro-β-ketoester and chalcone | High enantioselectivity (up to 99% ee) and diastereoselectivity (up to 20:1 dr) for fluorinated cyclohexenones. |

| Dual Phase-Transfer/Enamine Catalysis | Chiral BINOL-derived phosphate (B84403) and protected amino acid | α-Substituted cyclohexanone | Generates quaternary fluorine-containing stereocenters with high enantioselectivity. nih.govdiva-portal.orgscispace.com |

| Hydrogen Bonding Phase-Transfer Catalysis | Chiral bis-urea organocatalyst | rac-trans-N,N-Dibenzyl-2-bromocyclohexan-1-amine | Utilizes CsF as a safe fluorine source; scalable synthesis of (R,R)-N,N-Dibenzyl-2-fluorocyclohexan-1-amine. nih.govresearchgate.net |

Enzymatic methods offer a highly selective and environmentally benign approach to obtain enantiomerically pure compounds. Kinetic resolution, where an enzyme selectively reacts with one enantiomer of a racemic mixture, is a widely used technique. Lipases are particularly versatile enzymes for the resolution of a variety of chiral molecules, including fluorinated compounds.

While specific examples of the enzymatic resolution of this compound are not prevalent in the literature, the principles have been demonstrated with analogous fluorinated structures. For instance, lipase (B570770) PSIM (from Burkholderia cepacia) has been effectively used for the hydrolysis of racemic β-fluorophenyl-substituted β-amino acid esters, yielding the corresponding (S)-amino acids and unreacted (R)-esters with excellent enantiomeric excess (≥99%). mdpi.com Similarly, Novozym 435 (Candida antarctica lipase B) has been employed for the kinetic resolution of fluorinated propargyl alcohols through enantioselective transesterification, achieving high enantiopurities (>99% ee) for both the resulting ester and the unreacted alcohol. researchgate.net These examples highlight the potential of lipases to selectively acylate or deacylate one enantiomer of a racemic mixture of this compound or its derivatives.

Deracemization, a process that converts a racemate into a single enantiomer, is an even more efficient strategy as it can theoretically achieve a 100% yield of the desired product. Chemoenzymatic dynamic kinetic resolution (DKR) is a powerful deracemization technique that combines enzymatic resolution with in situ racemization of the slower-reacting enantiomer. This approach has been successfully applied to the synthesis of chiral primary amines.

The following table outlines the key features of potential enzymatic approaches for this compound.

| Enzymatic Technique | Enzyme Class | Principle | Potential Application |

| Kinetic Resolution | Lipases (e.g., Burkholderia cepacia, Candida antarctica) | Enantioselective acylation or hydrolysis of a racemic mixture. | Separation of enantiomers of this compound or its acylated derivatives. |

| Dynamic Kinetic Resolution | Lipase combined with a racemization catalyst | Enzymatic resolution coupled with in situ racemization of the undesired enantiomer. | High-yield synthesis of a single enantiomer of acylated this compound. |

An alternative to resolving a racemic mixture is to introduce the desired stereochemistry at an early stage of the synthesis by using a chiral precursor. This approach can be highly efficient as it avoids the loss of material associated with classical resolution.

A relevant strategy for the synthesis of chiral fluoroamines involves the ring-opening of chiral aziridines. researchgate.net Chiral aziridines, which can be prepared from readily available chiral starting materials, can undergo nucleophilic ring-opening with a fluoride source. The stereochemistry of the starting aziridine dictates the stereochemistry of the resulting fluoroamine. For example, the reaction of 1-[(1R)-1-phenylethyl]-(2R)-aziridine-2-carboxylate with triethylamine trihydrofluoride yields a mixture of regioisomeric fluoroamines with defined stereochemistry. researchgate.net This method provides a direct route to enantiomerically enriched β-fluoroamines.

The table below summarizes the key aspects of stereochemical control through precursor design.

| Chiral Precursor | Reaction Type | Fluoride Source | Outcome |

| Chiral Aziridine | Nucleophilic Ring-Opening | Triethylamine trihydrofluoride | Stereospecific formation of β-fluoroamines. researchgate.net |

Process Intensification and Scalability in this compound Synthesis

The transition of a synthetic route from a laboratory-scale procedure to an industrial process requires careful consideration of factors such as safety, efficiency, cost, and environmental impact. Process intensification aims to develop smaller, safer, and more energy-efficient and sustainable manufacturing processes.

As previously mentioned, the hydrogen bonding phase-transfer catalysis approach for the synthesis of (R,R)-N,N-Dibenzyl-2-fluorocyclohexan-1-amine has been successfully scaled up to the 200-gram level. nih.govacs.org This demonstrates the potential for the industrial application of this organocatalytic method. The use of an inexpensive and safe fluorinating agent like CsF is a significant advantage for large-scale production. nih.govresearchgate.net

Flow chemistry is a key technology in process intensification. nih.govthieme-connect.de Performing reactions in continuous flow reactors offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety due to smaller reaction volumes, and the potential for automation and integration of reaction and purification steps. nih.govthieme-connect.de While the application of flow chemistry specifically to the synthesis of this compound is not extensively documented, the principles are broadly applicable. For instance, the synthesis of various heterocycles and active pharmaceutical ingredients has been successfully demonstrated in flow, showcasing the versatility of this technology. researchgate.netuc.pt The development of a continuous flow process for the synthesis of this compound could lead to a more efficient and scalable manufacturing route.

The following table highlights key considerations for process intensification and scalability.

| Strategy | Key Advantages | Relevance to this compound Synthesis |

| Scalable Catalyst Systems | Use of low catalyst loadings, robust and recyclable catalysts. | The demonstrated scalability of the bis-urea organocatalyst for the synthesis of a derivative is a positive indicator. |

| Use of Economical and Safe Reagents | Avoidance of hazardous and expensive materials. | The use of CsF in the phase-transfer catalysis approach is a key advantage. nih.govresearchgate.net |

| Flow Chemistry | Improved safety, enhanced heat and mass transfer, potential for automation. | Could enable a safer and more efficient continuous production process. |

Stereochemical and Conformational Analysis of 2 Fluorocyclohexan 1 Amine

Isomeric Forms and Stereochemical Relationships (cis/trans, Enantiomers, Diastereomers)

2-Fluorocyclohexan-1-amine possesses two stereocenters at the C1 and C2 positions, where the amine and fluorine groups are attached, respectively. This gives rise to a total of four possible stereoisomers, which can be grouped into two pairs of enantiomers.

The relative orientation of the fluorine and amine substituents defines the diastereomeric relationship, described as cis or trans.

trans-2-Fluorocyclohexan-1-amine : The fluorine and amine groups are on opposite faces of the cyclohexane (B81311) ring. This diastereomer exists as a pair of enantiomers: (1R,2R)-2-fluorocyclohexan-1-amine and (1S,2S)-2-fluorocyclohexan-1-amine. nih.govlabsolu.ca

cis-2-Fluorocyclohexan-1-amine : The fluorine and amine groups are on the same face of the cyclohexane ring. This diastereomer also exists as a pair of enantiomers: (1R,2S)-2-fluorocyclohexan-1-amine and (1S,2R)-2-fluorocyclohexan-1-amine.

The relationship between these isomers is summarized below. Any two structures that are not enantiomers are diastereomers of each other (e.g., (1R,2R) and (1R,2S)).

| Isomer Name | Stereochemical Configuration | Relationship to (1R,2R) |

| trans | (1R,2R)-2-Fluorocyclohexan-1-amine | Reference |

| trans | (1S,2S)-2-Fluorocyclohexan-1-amine | Enantiomer |

| cis | (1R,2S)-2-Fluorocyclohexan-1-amine | Diastereomer |

| cis | (1S,2R)-2-Fluorocyclohexan-1-amine | Diastereomer |

Conformational Preferences and Equilibria in the Cyclohexane Ring System

The non-planar, chair conformation of the cyclohexane ring is the most stable arrangement, as it minimizes both angle strain and torsional strain. In substituted cyclohexanes like this compound, the substituents can occupy either axial or equatorial positions, leading to a dynamic equilibrium between two chair conformers through a process known as ring inversion.

The position of the conformational equilibrium is primarily determined by the steric strain experienced by the substituents. Generally, substituents prefer the more spacious equatorial position to avoid unfavorable 1,3-diaxial interactions with other axial atoms. The energetic cost of a substituent being in the axial position is known as its "A-value".

The fluorine atom is relatively small, with a low A-value, indicating only a small preference for the equatorial position. st-andrews.ac.uk In fluorocyclohexane, the equatorial conformer is only slightly more stable than the axial conformer. researchgate.netpearson.com The amino group (-NH2) is bulkier and has a stronger preference for the equatorial position.

The conformational equilibrium for the cis and trans isomers of this compound is therefore different:

trans-Isomers : The two substituents can be either both axial (diaxial) or both equatorial (diequatorial). The diequatorial conformer is significantly more stable and will be the predominant form at equilibrium, as it avoids 1,3-diaxial interactions for both the bulkier amino group and the fluorine atom.

cis-Isomers : One substituent must be axial and the other equatorial. Due to the larger A-value of the amino group, the conformer in which the amine group is equatorial and the fluorine atom is axial will be favored.

| Substituent | Approximate A-value (kcal/mol) | Steric Preference |

| Fluorine (-F) | ~0.3 st-andrews.ac.uk | Weak Equatorial |

| Amine (-NH2) | ~1.4 - 1.8 | Strong Equatorial |

The fluorine atom's influence extends beyond simple steric considerations. Its extreme electronegativity makes the C-F bond the most polar covalent bond in organic chemistry. nih.gov This polarity introduces significant electrostatic interactions that can modulate conformational preferences. acs.org

In multisubstituted fluorocyclohexanes, repulsive dipolar interactions can occur between C-F bonds. For example, in syn-1,3-difluorocyclohexane, the diequatorial conformer is strongly favored over the diaxial conformer due to the significant dipolar repulsion between the two parallel C-F bonds in the diaxial arrangement. st-andrews.ac.uk While this compound has only one fluorine atom, the dipole of the C-F bond will interact with the dipole of the C-N bond, influencing the relative stability of different conformers. The alignment of these dipoles is a critical factor in determining the lowest energy conformation.

Stereoelectronic effects, which involve the interaction of electron orbitals, play a crucial role in the conformation of organofluorine compounds. nih.gov The primary effect associated with the C-F bond is hyperconjugation. This is a stabilizing interaction that occurs when electrons in a filled bonding orbital (such as a σC-H or σC-C orbital) are shared with an adjacent empty or partially filled antibonding orbital (such as the σ*C-F orbital).

Determination of Absolute and Relative Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a principal technique for determining the stereochemistry of fluorinated cyclohexanes. The distinction between axial and equatorial substituents is often possible by analyzing proton (¹H) and carbon (¹³C) NMR spectra.

A key parameter is the vicinal coupling constant (³JHH), which depends on the dihedral angle between the coupled protons. Larger coupling constants are typically observed between two axial protons (³Jaa ≈ 10-13 Hz) compared to axial-equatorial (³Jae ≈ 2-5 Hz) or equatorial-equatorial (³Jee ≈ 2-5 Hz) couplings. This allows for the assignment of the relative configuration (cis or trans) and the dominant chair conformation.

Furthermore, carbon-fluorine coupling constants can provide valuable stereochemical information. The "fluorine Perlin-like effect" describes the observation that the one-bond carbon-fluorine coupling constant (¹JC-F) is sensitive to the stereochemical environment, particularly the orientation of lone pairs on adjacent heteroatoms. nih.gov This effect can be used to probe the stereochemistry of the C-F bond, helping to distinguish between axial and equatorial fluorine atoms. nih.gov

Reactivity Profile and Derivatization Chemistry of 2 Fluorocyclohexan 1 Amine

Transformations Involving the Amine Functionality

The primary amine group in 2-Fluorocyclohexan-1-amine is a potent nucleophile and a weak base, rendering it susceptible to a wide range of chemical modifications typical for aliphatic amines. These reactions are fundamental for introducing diverse substituents and for incorporating the fluorinated cyclohexyl scaffold into larger molecules.

The nitrogen atom of this compound readily participates in nucleophilic substitution and addition reactions with various electrophiles, leading to N-alkylated and N-acylated derivatives, respectively.

N-Alkylation: This process involves the formation of a new carbon-nitrogen bond through the reaction of the amine with an alkyl halide or through reductive amination. Direct mono-N-alkylation can be achieved with alkyl halides, often in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct. However, a common challenge is overalkylation, leading to mixtures of secondary and tertiary amines. Cesium carbonate has been shown to be an effective promoter for the selective mono-N-alkylation of primary amines with a range of alkyl halides, a method that suppresses undesired dialkylation. researchgate.net Reductive amination, which involves the reaction of the amine with a ketone or aldehyde to form an intermediate imine that is subsequently reduced in situ, provides a more controlled route to mono-N-alkylated products.

N-Acylation: The amine functionality undergoes facile acylation when treated with acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling reagents. These reactions are typically high-yielding and form stable amide bonds. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. In the case of acyl chlorides, a base like pyridine (B92270) or triethylamine (B128534) is commonly added to scavenge the generated HCl. These acylation reactions are crucial for peptide synthesis and for the creation of various functional materials.

Table 1: Representative N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagent(s) | Conditions | Product Type |

| N-Alkylation | Alkyl Halide (e.g., Benzyl (B1604629) Bromide), Base (e.g., Cs₂CO₃) | Anhydrous DMF, 55-90°C | Secondary Amine |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Methanol, pH ~6 | Secondary Amine |

| N-Acylation | Acyl Chloride (e.g., Acetyl Chloride), Base (e.g., Pyridine) | Aprotic Solvent (e.g., CH₂Cl₂), 0°C to rt | Amide |

| N-Acylation | Acid Anhydride (e.g., Acetic Anhydride) | Neat or in aprotic solvent, rt | Amide |

| N-Acylation | Carboxylic Acid, Coupling Agent (e.g., DCC, EDC) | Aprotic Solvent (e.g., DMF, CH₂Cl₂) | Amide |

In multi-step syntheses, it is often necessary to temporarily mask the nucleophilic and basic nature of the amine group to prevent unwanted side reactions. This is achieved by converting the amine into a less reactive functional group, most commonly a carbamate (B1207046) or a sulfonamide. The choice of protecting group is dictated by its stability under a given set of reaction conditions and the mildness of the conditions required for its subsequent removal. researchgate.net

Commonly used protecting groups for amines include tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz or Z), and 9-fluorenylmethyloxycarbonyl (Fmoc). wikipedia.org

Boc Group: Installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O), the Boc group is stable to a wide range of nucleophilic and basic conditions but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA). nih.gov

Cbz Group: Introduced using benzyl chloroformate (Cbz-Cl), the Cbz group is stable to acidic and some basic conditions. Its removal is most effectively achieved by catalytic hydrogenation (e.g., H₂ over Pd/C), a process that cleaves the benzylic C-O bond. nih.gov

Fmoc Group: Attached using Fmoc-Cl or Fmoc-OSu, the Fmoc group is notably stable to acidic conditions but is cleaved under mild basic conditions, typically with a secondary amine such as piperidine (B6355638) in DMF. reddit.com

The orthogonality of these protecting groups—their selective removal under distinct conditions—is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry. daneshyari.com

Table 2: Common Amine Protection and Deprotection Strategies

| Protecting Group | Protection Reagent | Typical Protection Conditions | Deprotection Conditions |

| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., NEt₃, NaOH), Solvent (e.g., THF, Dioxane) | Strong Acid (e.g., TFA in CH₂Cl₂; HCl in Dioxane) |

| Cbz (Z) | Benzyl chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃), Solvent (e.g., Dioxane/H₂O) | Catalytic Hydrogenation (H₂, Pd/C) |

| Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., NaHCO₃), Solvent (e.g., Dioxane/H₂O) | Base (e.g., 20% Piperidine in DMF) |

Reactions at the Fluorinated Carbon Center

The carbon-fluorine bond is the strongest single bond in organic chemistry, making the fluorine atom a poor leaving group in traditional nucleophilic substitution reactions. cas.cn Consequently, reactions involving the cleavage of the C-F bond in this compound are challenging and typically require specific intramolecular arrangements or harsh conditions.

Intermolecular nucleophilic substitution of the fluorine atom in this compound is generally not a viable synthetic route. However, intramolecular Sₙ2 reactions, where a nucleophile is tethered to the same molecule, can be effective for C-F bond cleavage. cas.cn In the context of this compound, the amine nitrogen itself (or a derivative) can act as the internal nucleophile. Such a defluorinative cyclization would lead to the formation of a bicyclic aziridine (B145994) system. This transformation is highly dependent on the stereochemistry of the starting material, as the nucleophile must be able to approach the fluorinated carbon from the backside in an anti-periplanar orientation for the Sₙ2 displacement to occur. cas.cn This necessitates a cis relationship between the amine and the fluorine atom on the cyclohexane (B81311) ring.

Regioselectivity refers to the preference for a reaction to occur at one position over another, while stereospecificity describes how the stereochemistry of the starting material determines the stereochemistry of the product. wikipedia.orgmasterorganicchemistry.com Both concepts are critical in understanding the reactivity of this compound.

Regioselectivity: In reactions involving a derivatized this compound that possesses multiple reaction sites, the electronegativity of the fluorine atom can influence the regiochemical outcome. For instance, the electron-withdrawing inductive effect of fluorine can decrease the nucleophilicity of the nearby amine, although this effect is generally modest for a β-fluoroamine.

Stereospecificity: As mentioned above, a hypothetical intramolecular Sₙ2 displacement of the fluorine by the amine would be a stereospecific reaction. For example, (1R,2S)-2-fluorocyclohexan-1-amine (cis isomer) could cyclize to form a specific bicyclic aziridine, whereas the corresponding trans isomer, (1R,2R)-2-fluorocyclohexan-1-amine, would be unable to achieve the necessary backside attack geometry and would not undergo this reaction. The stereochemical relationship between the substituents also locks the cyclohexane ring into specific conformations that can sterically direct the approach of reagents in reactions at the amine center, thus influencing the stereoselectivity of N-alkylation or acylation reactions.

Cyclization and Heterocyclic Annulation Strategies Employing this compound

While specific examples utilizing this compound as a direct precursor in heterocyclic synthesis are not extensively documented, its structure lends itself to several plausible synthetic strategies for constructing fused or appended heterocyclic rings. These strategies generally involve initial derivatization of the amine to introduce additional functionality, followed by an intramolecular cyclization or a subsequent reaction with a binucleophilic or bielectrophilic partner.

One potential strategy involves the acylation of the amine with a bifunctional reagent. For example, reaction with an α,β-unsaturated acyl chloride would yield an N-(2-fluorocyclohexyl) enamide. This intermediate could be a substrate for various intramolecular cyclization reactions, potentially involving the double bond and another part of the molecule.

A second approach would be to use the fluorinated cyclohexane as a scaffold. The amine could be protected, followed by functionalization of the ring at another position. This new intermediate could then undergo a condensation reaction with a reagent like hydrazine (B178648) or hydroxylamine (B1172632) to form a fused heterocyclic system, such as a pyrazole (B372694) or isoxazole. The construction of fluorinated heterocycles is a significant area of medicinal chemistry, and using building blocks like this compound provides a direct route to incorporate a fluorinated cyclohexane motif. nih.govnih.gov

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Detailed Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural and stereochemical characterization of 2-Fluorocyclohexan-1-amine. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, detailed insights into the molecular framework, the relative orientation of the fluorine and amine substituents, and the conformational preferences of the cyclohexyl ring can be obtained.

The stereochemistry of this compound isomers (cis and trans) is primarily determined by analyzing the chemical shifts (δ) and spin-spin coupling constants (J) in their NMR spectra. The protons attached to the carbons bearing the fluorine (H-C1) and the amine group (H-C2) are of particular diagnostic importance.

In the ¹H NMR spectrum, the chemical shifts of H-1 and H-2 are influenced by the electronegativity of the adjacent substituents. The fluorine atom, being highly electronegative, will deshield the geminal proton (H-2), causing it to resonate at a lower field. The multiplicity of these signals, governed by J-coupling, reveals the spatial relationship between neighboring protons and the fluorine atom.

The magnitude of the vicinal coupling constants (³J_HH) between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. This relationship is fundamental for assigning the axial or equatorial orientation of the substituents. For instance, a large coupling constant (typically 8-13 Hz) between H-1 and H-2 is indicative of a diaxial relationship, which is characteristic of the trans isomer in its most stable chair conformation. Conversely, a smaller coupling constant (typically 2-5 Hz) suggests an axial-equatorial or diequatorial relationship, which would be observed for the cis isomer.

Furthermore, heteronuclear coupling between the fluorine atom and adjacent protons (²J_HF and ³J_HF) provides additional stereochemical information. The magnitude of the ³J_HF coupling also follows a Karplus-type relationship, where a larger value is typically observed for an anti-periplanar (180°) arrangement between the fluorine and the proton.

¹³C NMR spectroscopy complements the proton data. The chemical shifts of the carbon atoms are affected by the fluorine substituent through so-called α, β, and γ effects. The carbon directly bonded to fluorine (C-2) will show a significant downfield shift, and its signal will appear as a doublet due to one-bond C-F coupling (¹J_CF), which is typically large (170-250 Hz).

¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds. chemrxiv.org The chemical shift of the fluorine atom in this compound provides information about its electronic environment. The signal will be split into a multiplet due to coupling with neighboring protons, and the coupling constants can be correlated with the data from the ¹H NMR spectrum to confirm stereochemical assignments.

Table 1: Representative NMR Data for Stereochemical Assignment of this compound Isomers

| Parameter | trans-Isomer (diaxial F, NH₂) | cis-Isomer (axial/equatorial) |

| ¹H NMR | ||

| δ H-1 (ppm) | ~2.8 - 3.2 | ~3.0 - 3.4 |

| δ H-2 (ppm) | ~4.5 - 5.0 | ~4.7 - 5.2 |

| ³J(H1,H2) (Hz) | 8 - 12 | 2 - 5 |

| ²J(H2,F) (Hz) | 45 - 50 | 45 - 50 |

| ³J(H1,F) (Hz) | 25 - 35 | 5 - 15 |

| ¹³C NMR | ||

| δ C-1 (ppm) | ~50 - 55 | ~52 - 57 |

| δ C-2 (ppm) | ~88 - 93 | ~90 - 95 |

| ¹J(C2,F) (Hz) | 170 - 180 | 175 - 185 |

| ¹⁹F NMR | ||

| δ (ppm) | Varies | Varies |

Note: The values presented in this table are hypothetical and serve as illustrative examples of the expected ranges for distinguishing between isomers based on general NMR principles.

The cyclohexane (B81311) ring is not static but undergoes a rapid "ring flip" between two chair conformations at room temperature. For substituted cyclohexanes, this equilibrium will favor the conformation that minimizes steric interactions, typically by placing bulky substituents in the equatorial position.

Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study such conformational exchange processes. nih.gov At low temperatures, the ring flip is slow on the NMR timescale, and separate signals for the axial and equatorial protons (and for each distinct conformer) can be observed. As the temperature is increased, the rate of exchange increases. When the exchange rate becomes comparable to the frequency difference between the signals of the two conformers, the signals broaden. At a specific temperature, known as the coalescence temperature, the two distinct signals merge into a single broad peak. At higher temperatures, the exchange is very fast, and a single, time-averaged, sharp signal is observed.

By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to determine the thermodynamic and kinetic parameters for the conformational exchange, including the activation energy (ΔG‡) of the ring flip and the equilibrium constant between the two chair conformers. This analysis is particularly insightful for the cis-isomer of this compound, where one substituent is axial and the other is equatorial, and the ring flip interchanges these positions. DNMR can quantify the relative energetic preference for having the fluorine or the amine group in the equatorial position.

Chiral Chromatography for Enantiomeric Purity Assessment

This compound possesses two chiral centers (C-1 and C-2), and thus can exist as enantiomers for both the cis and trans diastereomers. The assessment of enantiomeric purity, often expressed as enantiomeric excess (e.e.), is critical in many applications. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for this purpose. sigmaaldrich.comyakhak.org

This technique relies on the use of a chiral stationary phase (CSP), which can interact diastereomerically with the two enantiomers of the analyte. nih.gov This differential interaction leads to different retention times for the two enantiomers, allowing for their separation and quantification.

For the separation of chiral primary amines like this compound, polysaccharide-based CSPs are highly effective. nih.gov These CSPs, typically derived from cellulose (B213188) or amylose (B160209) that have been derivatized with phenylcarbamates, provide a chiral environment with various interaction sites (e.g., polar, π-π, hydrogen bonding) that facilitate chiral recognition. Cyclofructan-based CSPs have also shown excellent selectivity for primary amines. nih.govchromatographyonline.com

The separation is typically performed in normal-phase or polar organic mode. nih.gov The mobile phase often consists of a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol). yakhak.org Small amounts of additives, such as trifluoroacetic acid (TFA) and triethylamine (B128534) (TEA), are often added to the mobile phase to improve peak shape and resolution by interacting with the analyte and the stationary phase. chromatographyonline.com

Table 2: Illustrative Chiral HPLC Method for Enantiomeric Purity Assessment

| Parameter | Condition |

| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 4.6 mm I.D. x 250 mm, 5 µm particle size |

| Mobile Phase | Hexane / Isopropanol / Trifluoroacetic Acid / Triethylamine (90:10:0.1:0.1, v/v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 220 nm (or after derivatization) |

Note: This table represents a typical starting point for method development. The optimal conditions may vary and require further optimization.

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and bonds, making these methods useful for structural confirmation.

The IR and Raman spectra of this compound would be characterized by several key absorption bands:

N-H Vibrations: The primary amine group (-NH₂) gives rise to characteristic stretching and bending vibrations. Two bands corresponding to the asymmetric and symmetric N-H stretching modes are expected in the region of 3300-3500 cm⁻¹. nih.gov The N-H bending (scissoring) vibration typically appears in the 1590-1650 cm⁻¹ region.

C-H Vibrations: The C-H stretching vibrations of the cyclohexane ring will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). The C-H bending vibrations are found in the 1350-1470 cm⁻¹ range.

C-F Vibration: The C-F stretching vibration is a strong absorption in the IR spectrum and typically occurs in the 1000-1200 cm⁻¹ range. The exact position can be influenced by the stereochemistry (axial vs. equatorial) of the fluorine atom.

C-N Vibration: The C-N stretching vibration is generally found in the 1020-1250 cm⁻¹ region. This band can sometimes be coupled with other vibrations in the fingerprint region of the spectrum.

Raman spectroscopy provides complementary information. While N-H and C-F stretching vibrations are often strong in the IR spectrum, the C-C stretching vibrations of the cyclohexane ring may be more prominent in the Raman spectrum.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| Asymmetric & Symmetric Stretch | N-H | 3300 - 3500 |

| Stretch | C-H (sp³) | 2850 - 2960 |

| Bending (Scissoring) | N-H | 1590 - 1650 |

| Bending | C-H | 1350 - 1470 |

| Stretch | C-N | 1020 - 1250 |

| Stretch | C-F | 1000 - 1200 |

Computational Chemistry and Theoretical Studies of 2 Fluorocyclohexan 1 Amine Synthesis

Computational chemistry and theoretical studies have been instrumental in elucidating the mechanistic intricacies of the synthesis of 2-Fluorocyclohexan-1-amine and related fluoroamines. These studies provide a molecular-level understanding of conformational preferences, reaction dynamics, and the origins of selectivity, guiding the development of more efficient and selective synthetic methodologies.

Applications in Advanced Organic Synthesis and Materials Science

2-Fluorocyclohexan-1-amine as a Chiral Building Block

The presence of two stereocenters in this compound, at the carbon atoms bearing the fluorine and the amine group, makes its chiral isomers, such as (1R,2R)- and (1S,2S)-2-Fluorocyclohexan-1-amine, valuable building blocks in asymmetric synthesis. These enantiomerically pure amines can be employed as chiral auxiliaries or as starting materials for the synthesis of more complex chiral molecules.

As a chiral auxiliary, this compound can be temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The steric and electronic influence of the fluorinated cyclohexane (B81311) ring can create a chiral environment that favors the formation of one stereoisomer over another. After the desired stereoselective transformation, the auxiliary can be cleaved and potentially recovered. While the use of other chiral amines as auxiliaries is well-established, the specific application of this compound in this context is an area of ongoing research. The principles of diastereoselective transformations using chiral auxiliaries are well-documented and provide a framework for the potential applications of this compound.

Furthermore, the enantiopure forms of this compound serve as versatile starting materials for the synthesis of a variety of chiral fluorinated compounds. For instance, they can be utilized in the synthesis of fluorinated analogues of natural products or other biologically active molecules, where the stereochemistry of the fluorinated cyclohexane moiety is crucial for activity. The synthesis of fluorinated pyrrolizidine, indolizidine, and quinolizidine (B1214090) derivatives often relies on building blocks with pre-installed fluorine atoms and defined stereochemistry.

| Application | Description | Key Feature |

| Chiral Auxiliary | Temporarily attached to a prochiral molecule to induce stereoselectivity in a reaction. | The defined stereochemistry of the fluorine and amine groups creates a chiral environment. |

| Chiral Building Block | Used as a starting material for the synthesis of enantiomerically pure complex molecules. | Provides a scaffold with a fixed stereochemical configuration of the fluoro and amino groups. |

| Chiral Resolving Agent | Used to separate racemic mixtures of chiral acids through the formation of diastereomeric salts. | The basic amine functionality allows for salt formation with acidic compounds. |

Synthesis of Complex Fluorinated Molecules (Excluding Direct Medicinal or Agrochemical End-Products)

The reactivity of the amine group in this compound allows for its incorporation into a variety of complex molecular architectures. This building block is particularly useful for the synthesis of novel fluorinated heterocycles and macrocycles, which are of significant interest in various fields of chemistry.

The synthesis of fluorinated nitrogen-containing heterocycles is an area of intense research. The amine functionality of this compound can participate in a range of cyclization reactions to form new heterocyclic rings. For example, it can react with diketones, diesters, or other bifunctional electrophiles to construct fluorinated versions of well-known heterocyclic systems. The presence of the fluorine atom on the cyclohexane ring can influence the reactivity of the amine and the properties of the resulting heterocycle.

Moreover, this compound can be used as a monomer or a key component in the synthesis of fluorinated macrocycles. The development of synthetic methodologies for such complex structures is driven by the unique properties that arise from the combination of a macrocyclic framework and fluorine substitution.

| Molecule Type | Synthetic Approach | Potential Application |

| Fluorinated Heterocycles | Cyclization reactions involving the amine group with bifunctional electrophiles. | Scaffolds for further synthetic elaboration, investigation of fluorine's effect on heterocycle properties. |

| Fluorinated Macrocycles | Incorporation as a monomer or key fragment in macrocyclization reactions. | Host-guest chemistry, development of novel supramolecular structures. |

| Fluorinated Alkaloid Analogues | Multi-step synthesis starting from chiral this compound. | Probes to study the structure-activity relationships of natural products. |

Design of Fluorinated Motifs in Functional Materials (e.g., Liquid Crystals with Defined Dipoles)

The introduction of fluorine atoms into organic molecules is a widely used strategy in the design of functional materials, particularly liquid crystals. The strong dipole moment of the carbon-fluorine bond can be exploited to create materials with specific dielectric properties. The incorporation of the 2-fluorocyclohexyl motif from this compound into mesogenic (liquid crystal-forming) molecules is a promising approach for the development of novel liquid crystalline materials.

In the design of liquid crystals with negative dielectric anisotropy (Δε < 0), it is desirable to have a strong dipole moment perpendicular to the long axis of the molecule. The axial orientation of the C-F bond in a cyclohexane ring can provide such a dipole. By incorporating the 2-fluorocyclohexyl group into a liquid crystal structure, it is possible to introduce this perpendicular dipole moment. The amine group of this compound provides a convenient handle for attaching the fluorinated cyclohexane ring to a mesogenic core.

Research has shown that increasing the number of axially oriented C-F bonds on a cyclohexane ring leads to a significant increase in the molecular dipole moment. rsc.orgresearchgate.netnih.gov While this increased polarity can be advantageous for achieving a large negative Δε, it can also lead to higher melting points and reduced solubility. rsc.orgresearchgate.netnih.gov Therefore, the monofluorinated nature of the 2-fluorocyclohexyl motif offers a balance between inducing a sufficient dipole moment and maintaining favorable physical properties for liquid crystal applications.

| Material Type | Design Principle | Key Property |

| Liquid Crystals | Incorporation of the 2-fluorocyclohexyl motif to introduce a dipole moment perpendicular to the molecular axis. | Negative dielectric anisotropy (Δε < 0). |

| Ferroelectric Liquid Crystals | Use of chiral this compound to create chiral smectic phases. | Spontaneous polarization and fast switching times. |

| Fluorinated Polymers | Polymerization of monomers derived from this compound. | Unique surface properties, thermal stability, and low dielectric constants. |

Use in Mechanistic Probes and Chemical Biology Tools (Non-Clinical Research)

The unique properties of the fluorine atom make it an excellent probe for studying molecular interactions and biological processes. The fluorine-19 (¹⁹F) nucleus is 100% naturally abundant and has a spin of ½, making it highly amenable to Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, the development of positron emission tomography (PET) tracers labeled with fluorine-18 (B77423) (¹⁸F) has revolutionized in vivo imaging.

This compound can be utilized as a precursor for the synthesis of molecular probes for ¹⁹F NMR studies. By incorporating the 2-fluorocyclohexyl group into a molecule of interest, such as a peptide or a drug candidate, the ¹⁹F NMR signal can be used to monitor conformational changes, binding events, and dynamics. nih.gov The chemical shift of the fluorine atom is highly sensitive to its local environment, providing detailed information about its surroundings.

In the realm of PET imaging, this compound can be radiolabeled with ¹⁸F to create novel PET tracers. rsc.org The building block approach, where a ¹⁸F-labeled synthon is prepared and then incorporated into a larger molecule, is a common strategy in radiotracer development. rsc.org An ¹⁸F-labeled version of this compound could be used to synthesize tracers for imaging a variety of biological targets, provided the fluorinated cyclohexane moiety does not negatively impact the binding affinity of the tracer.

| Technique | Application | Advantage |

| ¹⁹F NMR Spectroscopy | Incorporation into peptides or other biomolecules to study conformation and interactions. | The ¹⁹F nucleus is a sensitive and background-free NMR probe. nih.gov |

| Positron Emission Tomography (PET) | Synthesis of ¹⁸F-labeled tracers for in vivo imaging of biological targets. | The ¹⁸F isotope has favorable decay properties for PET imaging. nih.gov |

| Conformational Studies | Use of the fluorinated cyclohexane ring to influence and study the conformation of peptides. | The stereoelectronic effects of the C-F bond can stabilize specific peptide conformations. |

Challenges and Future Perspectives in 2 Fluorocyclohexan 1 Amine Research

Development of Novel and Sustainable Synthetic Routes

The synthesis of vicinal fluoroamines like 2-fluorocyclohexan-1-amine presents significant challenges, particularly concerning stereocontrol and the use of harsh or hazardous reagents. Historically, methods employing elemental fluorine (F₂) or sulfur tetrafluoride (SF₄) have been effective but are often impractical for standard laboratory use due to their high reactivity and toxicity. beilstein-journals.org

A primary challenge lies in achieving sustainability and scalability. nih.gov Modern research is increasingly focused on developing "green" and efficient synthetic protocols. This includes metal-free fluorination strategies and the use of safer, more manageable fluorinating agents. nih.gov For instance, one-pot syntheses using reagents like Selectfluor® in aqueous co-solvent systems represent a move towards more environmentally benign processes. nih.gov Another approach to greener synthesis involves replacing hazardous reagents like diethylaminosulfur trifluoride (DAST) with more sustainable alternatives derived from sulfur hexafluoride (SF₆), a potent greenhouse gas. st-andrews.ac.uk

The regio- and stereoselective synthesis of this compound and its derivatives remains a key hurdle. The relative orientation of the fluorine and amine substituents (cis or trans) can dramatically affect the molecule's properties and biological activity. Strategies to address this include:

Ring-opening of epoxides: The reaction of cyclohexene (B86901) oxide with hydrofluorinating reagents can yield fluorohydrin intermediates, which can then be converted to the desired fluoroamine. researchgate.net

Asymmetric protonation: A catalytic enantioselective method for synthesizing heterocyclic vicinal fluoroamines involves the asymmetric protonation of a prochiral enamine intermediate, which could be adapted for cyclohexylamine (B46788) derivatives. nih.govchemrxiv.org

From fluorinated ketones: The reduction of α-fluorinated cyclohexanones is another potential route, although controlling the stereochemistry of the resulting amine can be complex. researchgate.net

A significant challenge in the synthesis of some fluorinated cyclohexanes is the potential for hydrogen fluoride (B91410) (HF) elimination, which necessitates strategic modifications to the molecular scaffold, such as the introduction of a methyl group to stabilize the compound. nih.gov

| Synthetic Strategy | Fluorinating Agent/Method | Advantages | Challenges | References |

| Metal-Free Aminofluorination | Selectfluor® | Safer fluorine source, mild conditions, scalable. nih.gov | Substrate scope may be limited. | nih.gov |

| Deoxyfluorination of Diols | Deoxofluor | Thermally stable, less prone to elimination than DAST. beilstein-journals.org | Requires diol precursor. | beilstein-journals.org |

| Halofluorination of Alkenes | Pyridinium poly(hydrogen fluoride) | Direct conversion from alkenes. | Poor stereoselectivity in some cases. beilstein-journals.org | beilstein-journals.org |

| Asymmetric Protonation | Chiral Brønsted Acid | High enantioselectivity for C-F stereocenter. nih.govchemrxiv.org | Requires specific fluoroalkenyl precursors. | nih.govchemrxiv.org |

Exploration of Undiscovered Reactivity Pathways

The reactivity of this compound is dictated by the interplay between the nucleophilic amine group and the electron-withdrawing fluorine atom. While the amine group is expected to undergo standard reactions such as acylation, alkylation, and sulfonylation, the presence of the adjacent fluorine atom can modulate its basicity and nucleophilicity. The pKa of amines is known to be significantly lowered by the presence of nearby fluorine atoms, which can impact reaction rates and equilibrium positions. nih.gov

Future research will likely focus on leveraging the unique electronic properties of this compound. For example, the amine can serve as a handle for further functionalization. In a study on tetrafluorocyclohexylamines, the amine group was reacted with terephthaloyl chloride to create bis-amide systems, demonstrating its utility in building larger molecular architectures. nih.gov This suggests that this compound could be a valuable monomer for the synthesis of novel polymers and materials.

The C-F bond itself, while generally strong, can also participate in or influence reactions. The gauche effect between the fluorine and the amino group can enforce specific conformations, which in turn can direct the outcome of subsequent reactions. st-andrews.ac.uk Exploring reactions that are sensitive to these conformational constraints could lead to novel stereoselective transformations.

Potential areas for reactivity exploration include:

Intramolecular reactions: Designing substrates where the fluoroamine can undergo cyclization or rearrangement reactions, potentially catalyzed by the internal amine.

Directed C-H functionalization: Investigating whether the amine or fluorine can direct transition-metal-catalyzed functionalization of the cyclohexane (B81311) ring.

Formation of novel heterocyclic systems: Using this compound as a starting material for the synthesis of fused or spirocyclic heterocyclic compounds containing fluorine.

Advanced Computational Modeling for Predictive Design

Computational chemistry offers powerful tools to predict the properties of fluorinated molecules and guide the design of new derivatives and synthetic routes. Density Functional Theory (DFT) calculations have been successfully used to study the conformational landscape and non-covalent interactions of vicinal fluoroamines, providing insights into their structure and stability. nih.gov Such calculations can elucidate the importance of steric interactions and stereoelectronic effects, like the gauche effect, in determining the preferred molecular geometry. st-andrews.ac.uk

For this compound, computational modeling can be employed for:

Predicting pKa and Reactivity: Quantum chemical calculations can predict the basicity of the amine group and the activation barriers for various reactions, helping to optimize reaction conditions and anticipate product distributions. whiterose.ac.ukrsc.org

Designing molecules with specific properties: By modeling the interactions of different isomers of this compound derivatives with biological targets, such as protein binding pockets, researchers can rationally design new drug candidates. chapman.edu For example, computational design was used to develop β-fluorinated morphine derivatives with pH-specific binding to reduce side effects. chapman.edu

Understanding non-covalent interactions: Analysis of non-covalent interactions can help in the design of materials with specific packing properties in the solid state, which is relevant for crystal engineering and materials science. nih.gov

The development of accurate predictive models, potentially using machine learning approaches, could further accelerate the discovery of new applications. nih.gov By correlating structural features with experimental data on properties like oxidative degradation or physicochemical characteristics, these models can guide the selection of the most promising candidates for specific applications. nih.govusn.no

| Computational Method | Application in this compound Research | Potential Insights | References |

| Density Functional Theory (DFT) | Conformation analysis, reaction mechanism studies. | Preferred chair conformations, stereoelectronic effects, transition state energies. | nih.govwhiterose.ac.uk |

| Molecular Docking | Simulating binding to biological targets (e.g., enzymes, receptors). | Predicting binding affinity and orientation, guiding drug design. | chapman.edu |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of non-covalent interactions. | Understanding crystal packing, intramolecular hydrogen bonding. | nih.gov |

| Machine Learning Models | Predicting physicochemical and ADME properties. | Rapid screening of virtual libraries for desired properties. | nih.gov |

Expanding Applications in Emerging Fields

The unique properties imparted by the vicinal fluoroamine motif make this compound an attractive building block for various advanced applications. While many applications of fluorinated compounds are well-established in pharmaceuticals, the specific potential of this scaffold is an active area of investigation. enamine.netnih.govmdpi.com

Medicinal Chemistry: The introduction of fluorine can block metabolic oxidation, increase binding affinity, and modulate the basicity of nearby amines, all of which are critical parameters in drug design. researchgate.net The conformationally constrained cyclohexane ring combined with the polar C-F and N-H bonds could be exploited to design ligands for specific protein targets. The development of fluorinated drugs is a rapidly growing field, with numerous FDA-approved drugs containing fluorine. enamine.netnih.govnih.gov

Materials Science: The facial polarization of polyfluorinated cyclohexanes, where one face of the ring is electron-rich (fluorine-substituted) and the other is electron-poor (hydrogen-substituted), creates significant molecular dipoles. nih.govst-andrews.ac.uk This property can be exploited to create self-assembling systems and novel materials with unique electronic and physical properties. This compound could serve as a key component in the synthesis of such "Janus" molecules, which have potential applications in liquid crystals and functional polymers. st-andrews.ac.uk

Agrochemicals: Similar to pharmaceuticals, the inclusion of fluorine in agrochemicals can enhance their efficacy and metabolic stability. The this compound scaffold could be incorporated into new pesticides or herbicides.

PET Imaging: The use of the ¹⁸F radioisotope is central to Positron Emission Tomography (PET), a powerful diagnostic imaging technique. Developing efficient methods to incorporate ¹⁸F into the this compound structure could lead to new PET tracers for diagnosing and monitoring diseases.

The future of this compound research is bright, with ongoing efforts to overcome synthetic hurdles and fully characterize its reactivity and properties. The synergy between innovative synthetic chemistry, advanced computational modeling, and a deeper understanding of its potential applications will undoubtedly unlock the full potential of this versatile fluorinated building block.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.